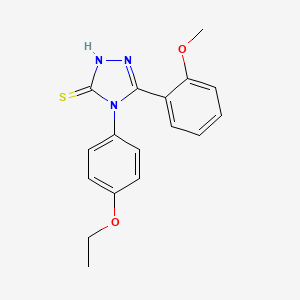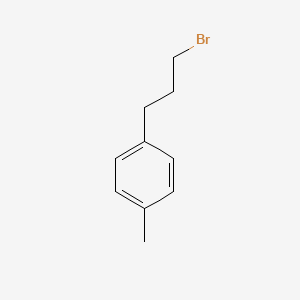
1-(3-溴丙基)-4-甲基苯
描述
1-(3-Bromopropyl)-4-methylbenzene is a chemical compound with the molecular formula C10H13BrO . It is also known as 3-(4-Methoxyphenyl)propyl bromide and 4-(3-Bromopropyl)anisole .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromopropyl)-4-methylbenzene consists of a benzene ring with a methyl group (CH3) and a bromopropyl group (C3H6Br) attached to it . The exact structure can be represented by the SMILES string: COc1ccc(CCCBr)cc1 .Physical And Chemical Properties Analysis
1-(3-Bromopropyl)-4-methylbenzene is a liquid at room temperature . It has a refractive index of 1.548 and a density of 1.311 g/mL at 25 °C . The boiling point is 104-106 °C at 0.2 mmHg .科学研究应用
合成和化学反应
1-(3-溴丙基)-4-甲基苯是一种溴取代的甲基苯,因其在各种化学反应和合成工艺中的作用而受到研究。值得注意的是,它已被用作复杂烃类和其他有机化合物合成中的起始原料或中间体。例如,Wittig (1980) 探索了使用二羧酸酯合成烃类的方法,在苯基镁卤化物和苯基锂的影响下将它们转化为二醇,表明溴代甲基苯在这些过程中的潜在作用 (Wittig, 1980)。
热力学和物理性质
卤代甲基苯的热力学和物理性质,包括溴代和碘代取代的变体,已经得到广泛的研究。Verevkin 等人(2015 年)研究了各种溴代取代甲基苯的蒸汽压、汽化、熔化和升华焓。这项研究对于了解这些化合物在不同物理条件下的行为至关重要,并且可以指导它们在各种工业和实验室环境中的使用 (Verevkin et al., 2015)。
结构分析和晶体学
溴代甲基苯(类似于 1-(3-溴丙基)-4-甲基苯)的结构分析和晶体学一直是研究的主题,以了解它们的分子几何形状和分子间相互作用。艾哈迈德等人(2012 年)对 2-(4-溴苯基)乙酰肼(一种与 1-(3-溴丙基)-4-甲基苯结构相关的化合物)进行了一项研究,揭示了其分子取向和氢键模式的见解。此类研究对于开发新材料和了解其潜在应用至关重要 (Ahmad et al., 2012)。
催化和反应机理
溴代甲基苯在催化和反应机理中的作用是另一个感兴趣的领域。研究探索了这些化合物如何在各种化学反应中作为催化剂或反应物。例如,Okada 和 Kamiya (1981) 使用钴-铜-溴化物体系研究了甲基苯(包括溴代取代变体)的液相氧化。了解这些机制可以导致开发更有效的化学工艺和合成方法 (Okada & Kamiya, 1981)。
有机电子学中的应用
1-(3-溴丙基)-4-甲基苯和类似化合物已在有机电子学领域找到应用。傅等人(2015 年)探讨了在聚合物太阳能电池中使用 1-溴-4-硝基苯(一种结构相关的化合物),证明了其在提高功率转换效率中的作用。这项研究突出了溴代甲基苯在开发先进电子材料和器件方面的潜力 (Fu et al., 2015)。
安全和危害
属性
IUPAC Name |
1-(3-bromopropyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRBJMPVYKNDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R)-2-Methoxycyclobutyl]methanethiol](/img/structure/B2618139.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide](/img/structure/B2618141.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2618144.png)
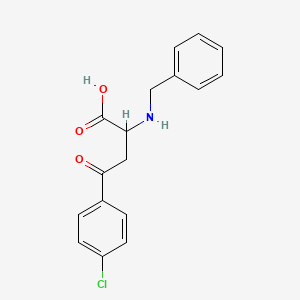
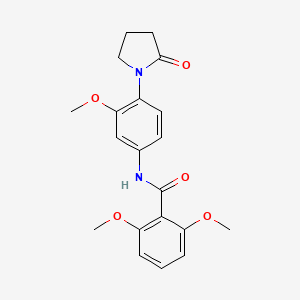
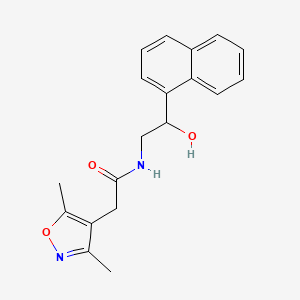
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2618150.png)



![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2618157.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)
